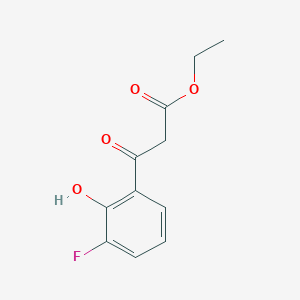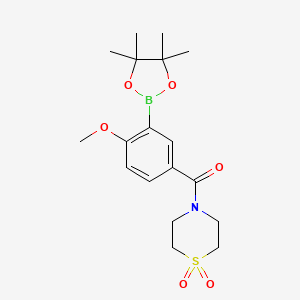
Methyl 5-(3-Biphenylyl)isoxazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD32876495 is a chemical compound with a unique structure and properties that make it valuable in various scientific fields It is known for its applications in chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32876495 involves several steps, each requiring specific reaction conditions. The process typically begins with the selection of appropriate starting materials, which are then subjected to a series of chemical reactions to form the desired compound. Common synthetic routes include:
Condensation Reactions: These reactions involve the combination of two or more molecules to form a larger molecule, often with the elimination of a small molecule such as water.
Oxidation and Reduction Reactions: These reactions involve the transfer of electrons between molecules, resulting in changes in the oxidation state of the reactants.
Substitution Reactions: These reactions involve the replacement of one functional group in a molecule with another functional group.
Industrial Production Methods
In industrial settings, the production of MFCD32876495 is typically carried out on a larger scale using optimized reaction conditions to ensure high yield and purity. The process may involve the use of specialized equipment and techniques such as:
Continuous Flow Reactors: These reactors allow for the continuous production of the compound, improving efficiency and scalability.
Catalysis: The use of catalysts can enhance the reaction rate and selectivity, leading to higher yields and reduced reaction times.
Purification Techniques: Methods such as crystallization, distillation, and chromatography are used to purify the final product and remove any impurities.
Chemical Reactions Analysis
Types of Reactions
MFCD32876495 undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen from the compound, often resulting in the formation of new functional groups.
Reduction: Involves the addition of hydrogen or the removal of oxygen, leading to changes in the oxidation state of the compound.
Substitution: Involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
The reactions of MFCD32876495 typically require specific reagents and conditions to proceed efficiently. Common reagents include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting Agents: Such as halogens (chlorine, bromine) or alkyl groups (methyl, ethyl).
Major Products
The major products formed from the reactions of MFCD32876495 depend on the specific reaction conditions and reagents used. These products can include various derivatives with different functional groups, which may have unique properties and applications.
Scientific Research Applications
MFCD32876495 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, catalysis, and material science.
Biology: Employed in biochemical assays, enzyme studies, and cellular imaging.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of MFCD32876495 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as:
Enzyme Inhibition: The compound may bind to and inhibit the activity of specific enzymes, affecting metabolic pathways.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
Gene Expression: The compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
MFCD32876495 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:
MFCD32876496: A structurally related compound with similar properties but different reactivity.
MFCD32876497: Another related compound with distinct biological activities.
MFCD32876498: A compound with similar applications but different synthetic routes and reaction conditions.
The unique properties of MFCD32876495, such as its specific reactivity and biological effects, make it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C17H13NO3 |
|---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
methyl 5-(3-phenylphenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C17H13NO3/c1-20-17(19)15-11-16(21-18-15)14-9-5-8-13(10-14)12-6-3-2-4-7-12/h2-11H,1H3 |
InChI Key |
ZWQNUDGKSSXMAS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NOC(=C1)C2=CC=CC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


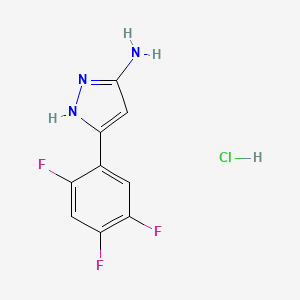
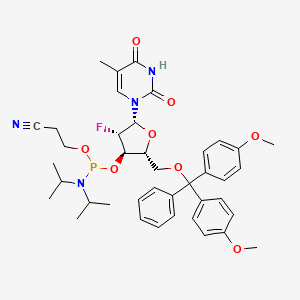
![(1S,4S)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1] x HBr](/img/structure/B13713287.png)
![2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]cyclohexanol](/img/structure/B13713290.png)
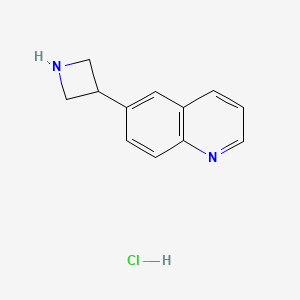
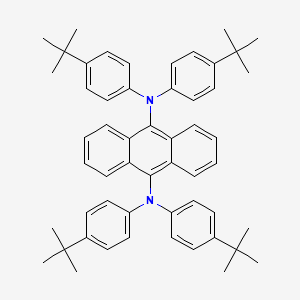
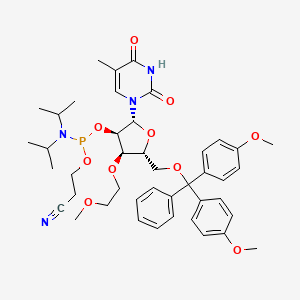
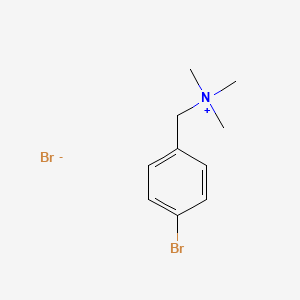
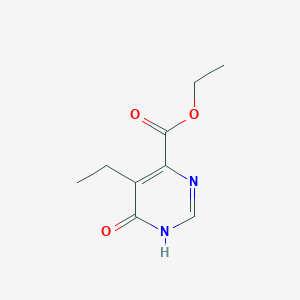
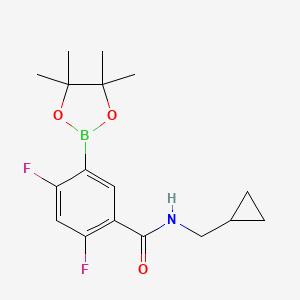
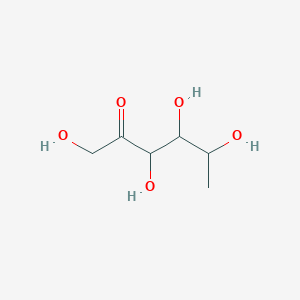
![3-[[5-(3-Fluorophenyl)pyridin-2-yl]amino]benzoic Acid](/img/structure/B13713348.png)
